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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Odevixibat, an ileal

bile acid transporter (IBAT) inhibitor, for the treatment of cholestatic pruritus in patients with

Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS). It offers an

objective comparison with the alternative IBAT inhibitor, Maralixibat, and outlines the standard

of care for these conditions. Detailed experimental methodologies and signaling pathway

visualizations are included to support research and drug development efforts.

Executive Summary
Odevixibat is a potent, minimally absorbed, orally available inhibitor of the ileal bile acid

transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts

the enterohepatic circulation, leading to reduced serum bile acid (sBA) levels and alleviation of

pruritus, a debilitating symptom of cholestatic liver diseases.[1] Clinical trial data from the

PEDFIC 1 and 2 studies in PFIC and the ASSERT trial in ALGS have demonstrated the efficacy

and safety of Odevixibat in pediatric patients.[2][3] This guide synthesizes these findings,

presenting a comparative analysis with another IBAT inhibitor, Maralixibat, and established

standard of care treatments.

Comparative Data on Efficacy and Safety
The following tables summarize the key quantitative data from pivotal Phase 3 clinical trials of

Odevixibat and the comparator, Maralixibat.
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Odevixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC) - PEDFIC 1 Trial
Table 1: Efficacy and Safety of Odevixibat in PFIC (PEDFIC 1)[2][4]

Endpoint

Odevixibat (40
µg/kg/day & 120
µg/kg/day
combined, n=42)

Placebo (n=20) p-value

Primary Endpoint:

Pruritus Assessment

Proportion of Positive

Pruritus Assessments
53.5% 28.7% 0.004

Secondary Endpoint:

Serum Bile Acid (sBA)

Response

Proportion of Patients

with sBA Response

(≥70% reduction or

≤70 µmol/L)

33.3% 0% 0.003

Key Safety Findings

Treatment-Related

Diarrhea/Frequent

Bowel Movements

9.5% 5.0% -

Drug-Related Serious

Adverse Events
0% - -

Odevixibat in Alagille Syndrome (ALGS) - ASSERT Trial
Table 2: Efficacy and Safety of Odevixibat in ALGS (ASSERT)[3][5]
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Endpoint
Odevixibat (120
µg/kg/day, n=35)

Placebo (n=17) p-value

Primary Endpoint:

Pruritus Assessment

Mean Change from

Baseline in Scratching

Score (PRUCISION)

-1.7 -0.8 0.0024

Secondary Endpoint:

Serum Bile Acid (sBA)

Levels

Mean Change from

Baseline in sBA

(µmol/L)

-90 +22 0.0012

Key Safety Findings

Diarrhea 29% 6% -

Pyrexia (Fever) 23% 24% -

Serious Treatment-

Emergent Adverse

Events

14% 12% -

Maralixibat in Progressive Familial Intrahepatic
Cholestasis (PFIC) - MARCH-PFIC Trial
Table 3: Efficacy of Maralixibat in PFIC (MARCH-PFIC - All-PFIC Cohort)[6][7][8]
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Endpoint Maralixibat (n=33) Placebo (n=31) p-value

Primary Endpoint:

Pruritus Assessment

Mean Change in

Morning ItchRO(Obs)

Score

Statistically Significant

Improvement
- <0.05

Secondary Endpoint:

Serum Bile Acid (sBA)

Levels

Mean Change in Total

sBA

Statistically Significant

Reduction
- <0.05

Maralixibat in Alagille Syndrome (ALGS) - ICONIC Trial
Table 4: Efficacy of Maralixibat in ALGS (ICONIC)[9]

Endpoint Maralixibat (380 µg/kg once daily, n=31)

Pruritus Response (at Week 48) >80% of participants

Key Outcomes

Durable and clinically meaningful improvements

in pruritus, serum bile acids, xanthomas, quality

of life, and growth over 4 years.

Experimental Protocols
PEDFIC 1 (NCT03566238)[2][10][11][12]

Study Design: A 24-week, Phase 3, randomized, double-blind, placebo-controlled,

multicenter trial.

Patient Population: 62 patients aged 6 months to 15.9 years with genetically confirmed PFIC

type 1 or type 2, a history of significant pruritus, and elevated serum bile acids.
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Intervention: Patients were randomized (1:1:1) to receive Odevixibat 40 µg/kg/day,

Odevixibat 120 µg/kg/day, or placebo, administered as oral capsules or sprinkles once daily.

Primary Endpoints:

Proportion of positive pruritus assessments (PPA), defined as a scratching score of ≤1 or a

≥1-point decrease from baseline on the Albireo Observer-Reported Outcome (ObsRO)

PRUCISION instrument.

Proportion of patients with a serum bile acid response, defined as a ≥70% reduction from

baseline or a serum bile acid level of ≤70 µmol/L at week 24.

Key Inclusion Criteria: Genetically confirmed PFIC1 or PFIC2, significant pruritus.

Key Exclusion Criteria: History of liver transplant or planned transplant within 6 months.

ASSERT (NCT04674761)[3][5][13][14][15]
Study Design: A 24-week, Phase 3, double-blind, randomized, placebo-controlled trial.

Patient Population: 52 patients with a genetically confirmed diagnosis of Alagille syndrome, a

history of significant pruritus, and elevated serum bile acids.

Intervention: Patients were randomly assigned (2:1) to receive oral Odevixibat 120 µg/kg

per day or placebo for 24 weeks.

Primary Endpoint: Change in caregiver-reported scratching score from baseline to weeks 21-

24, measured using the PRUCISION instrument (range 0-4).

Key Secondary Endpoint: Change in serum bile acid concentration from baseline to the

average of weeks 20 and 24.

Key Inclusion Criteria: Genetically confirmed ALGS, history of significant pruritus, elevated

sBA.

Key Exclusion Criteria: History of other liver diseases, liver transplant or planned transplant

within 6 months, certain elevated liver enzyme levels.
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Signaling Pathways and Experimental Workflows
Mechanism of Action of Odevixibat
Odevixibat functions by inhibiting the Ileal Bile Acid Transporter (IBAT), also known as the

Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily

responsible for the reabsorption of bile acids from the terminal ileum back into the

enterohepatic circulation. In cholestatic conditions like PFIC and ALGS, impaired bile flow leads

to an accumulation of bile acids in the liver and systemically, causing severe pruritus and liver

damage. By blocking IBAT, Odevixibat increases the fecal excretion of bile acids, thereby

reducing the total bile acid pool and alleviating the associated symptoms.[1]
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Caption: Mechanism of Odevixibat via IBAT inhibition.

Clinical Trial Workflow: PEDFIC 1 & ASSERT
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The workflow for the pivotal Phase 3 trials of Odevixibat followed a structured, multi-stage

process to ensure robust data collection and patient safety.
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Caption: Odevixibat Phase 3 clinical trial workflow.

Comparison with Standard of Care
The standard of care for cholestatic pruritus in PFIC and ALGS has traditionally involved a

stepwise approach with limited efficacy and potential side effects.[10][11][12][13]

First-line treatments: Often include ursodeoxycholic acid (UDCA), though its effectiveness for

pruritus is limited.[11][13] Bile acid sequestrants like cholestyramine are also used but can
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be poorly tolerated.[10][13]

Second-line treatments: Include rifampin, which carries a risk of hepatotoxicity, and opioid

antagonists like naltrexone.[10][13] Antihistamines are commonly prescribed but are

generally not effective as the pruritus is not histamine-mediated.[11][13]

Surgical options: In severe, refractory cases, surgical interventions such as partial external

biliary diversion (PEBD) may be considered to interrupt the enterohepatic circulation.[12]

Liver transplantation is a final option for patients with end-stage liver disease or intractable

pruritus.[12]

IBAT inhibitors like Odevixibat and Maralixibat represent a significant advancement, offering a

targeted, non-surgical approach to managing cholestatic pruritus by directly addressing the

underlying mechanism of bile acid accumulation.[1][14]

Conclusion
The meta-analysis of clinical trial data demonstrates that Odevixibat is an effective and

generally well-tolerated treatment for cholestatic pruritus in pediatric patients with PFIC and

ALGS. It significantly reduces both pruritus and serum bile acid levels compared to placebo.

When compared to another IBAT inhibitor, Maralixibat, both drugs show promising results in

their respective clinical trials, offering new therapeutic options for these rare and debilitating

cholestatic liver diseases. The development of IBAT inhibitors marks a paradigm shift from

supportive and surgical management to targeted medical therapy for these conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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